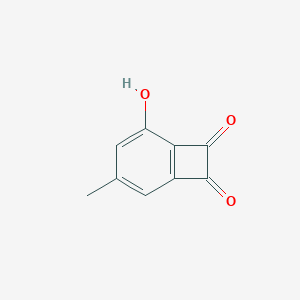
7-Methoxy-1,4-benzothiazin-3-one
Vue d'ensemble
Description
7-Methoxy-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C9H9NO2S . It is also known by other synonyms such as 7-METHOXY-1,4-BENZOTHIAZIN-3 (4H)-ONE .
Synthesis Analysis
The synthesis of this compound involves using 5-methoxybenzo[d]thiazol-2-amine as a starting material . A series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones were synthesized .Molecular Structure Analysis
The molecular weight of this compound is 195.24 g/mol . The InChI Key is ZITGVVWIRFDIBZ-UHFFFAOYSA-N . The SMILES string representation is COC1=CC2=C(C=C1)NC(=O)CS2 .Chemical Reactions Analysis
This compound may be used as a starting material to synthesize 2H-1,4-benzothiazine-3(4H)-thione .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 183-187 °C . Its density is predicted to be 1.282 g/cm3 .Applications De Recherche Scientifique
Pharmacological Profile and Synthetic Approaches
Benzothiazines, including 1,5-benzothiazepines, exhibit a wide range of biological activities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their significance in drug research is highlighted by their activity against various targets, making them valuable for lead discovery. These compounds encourage the development of new synthetic methods for their preparation, indicating their importance in medicinal chemistry (Dighe et al., 2015).
Similarly, benzothiazole derivatives are recognized for their versatile biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anticancer properties. The structural flexibility of benzothiazole allows for the design of molecules with enhanced activities, underscoring its critical role in drug discovery (Bhat & Belagali, 2020).
Potential as Alternative Medicine
Osthole, a natural product found in several medicinal plants and structurally related to benzothiazines, showcases a spectrum of pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its mechanisms, likely related to the modulation of cAMP and cGMP levels, present a multifaceted potential for alternative medicine applications (Zhang et al., 2015).
Antimicrobial and Antifungal Applications
Research on benzothiazole and benzothiazine derivatives has expanded into the development of antimicrobial and antifungal agents. These compounds' structural features facilitate their application in treating microbial diseases, highlighting their emerging role in antimicrobial therapy (Hiremathad et al., 2015).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7-Methoxy-1,4-benzothiazin-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily due to its heterocyclic structure, which allows it to form stable complexes with enzymes and proteins. These interactions can influence the activity of enzymes, either inhibiting or activating them, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects are often observed, where a specific dosage level results in a significant change in the compound’s activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, depending on the specific enzymes and cofactors present in the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The compound may be actively transported across cell membranes or passively diffused, depending on its physicochemical properties .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may influence enzyme activity or signaling pathways .
Propriétés
IUPAC Name |
7-methoxy-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITGVVWIRFDIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328042 | |
| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22726-30-3 | |
| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1,4-benzothiazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)





![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)



